molecular formula C18H17NO2S B14510830 {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid CAS No. 62663-30-3

{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid

Cat. No.: B14510830
CAS No.: 62663-30-3
M. Wt: 311.4 g/mol
InChI Key: XTBXRRBPAKUPLO-UHFFFAOYSA-N
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Description

{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C18H17NO2S. This compound features an indole core, a common structure in many biologically active molecules, linked to a sulfanylacetic acid moiety. The presence of the 2,4-dimethylphenyl group adds to its structural uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core through a palladium-catalyzed Larock indole synthesis. This method utilizes a palladium catalyst to facilitate the cyclization of an ortho-iodoaniline with an alkyne . The resulting indole derivative is then subjected to further functionalization to introduce the sulfanylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydroindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may also contribute to its biological effects by influencing the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is unique due to the combination of its indole core, sulfanylacetic acid moiety, and 2,4-dimethylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

62663-30-3

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[[2-(2,4-dimethylphenyl)-1H-indol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C18H17NO2S/c1-11-7-8-13(12(2)9-11)17-18(22-10-16(20)21)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21)

InChI Key

XTBXRRBPAKUPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O)C

Origin of Product

United States

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